

Application Notes: Quantitative Analysis of 3-Amino-1-(4-bromophenyl)urea

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Compound of Interest

Compound Name: 3-Amino-1-(4-bromophenyl)urea

Cat. No.: B1283669

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-(4-bromophenyl)urea is a synthetic organic compound with potential applications in pharmaceutical and materials science research. As with any compound under investigation for potential therapeutic use, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, pharmacodynamic, and quality control studies. This document provides detailed application notes and protocols for the quantitative analysis of **3-Amino-1-(4-bromophenyl)urea** using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Physicochemical Properties of 3-Amino-1-(4-bromophenyl)urea

Property	Value (Predicted)
Molecular Formula	C ₇ H ₈ BrN ₃ O
Molecular Weight	230.06 g/mol
Appearance	White to off-white solid
Melting Point	>200 °C
Solubility	Soluble in DMSO and Methanol
pKa	~14.5 (urea proton), ~4.0 (amino group)

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of **3-Amino-1-(4-bromophenyl)urea** in bulk drug substance and simple formulations where high sensitivity is not required.

Experimental Protocol

1. Instrumentation:

- HPLC system with a quaternary or binary pump
- Autosampler
- Column oven
- UV-Vis or Diode Array Detector (DAD)

2. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile

- Gradient:

Time (min)	%A	%B
0.0	95	5
10.0	5	95
12.0	5	95
12.1	95	5

| 15.0 | 95 | 5 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: 254 nm

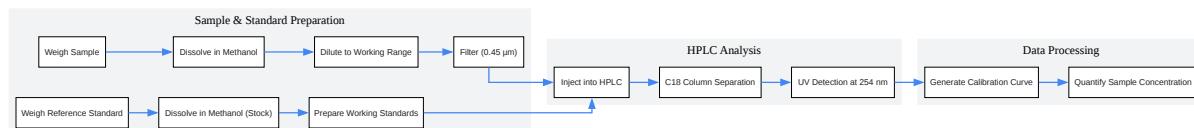
3. Standard and Sample Preparation:

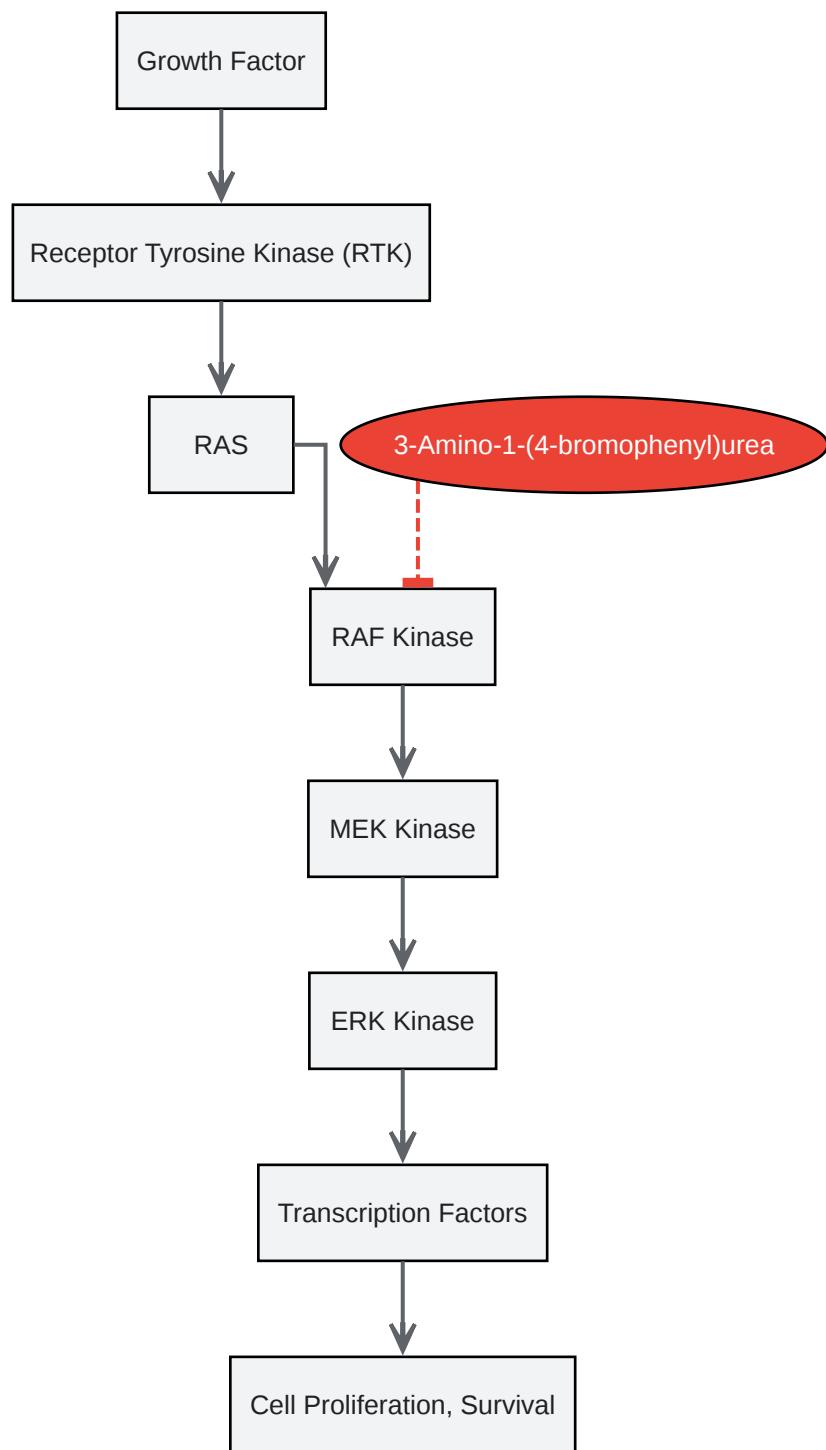
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **3-Amino-1-(4-bromophenyl)urea** reference standard and dissolve in 10 mL of methanol.
- Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Preparation: Dissolve the sample in methanol and dilute with the initial mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary (HPLC-UV)

Parameter	Result
Linearity (r^2)	> 0.999
Range	1 - 100 $\mu\text{g/mL}$
Limit of Detection (LOD)	0.5 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	1.0 $\mu\text{g/mL}$
Accuracy (% Recovery)	98 - 102%
Precision (%RSD)	< 2%

Experimental Workflow (HPLC-UV)





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